2-amino-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide

JAK-STAT pathway Kinase inhibitor In vitro selectivity

This 2-aminothiazole-5-carboxamide is a highly potent, dual JAK1/2 inhibitor (IC₅₀ 20 nM & 30 nM) with a defined selectivity window (≥100-fold over PKCα). The 2-amino group is critical for hinge-region binding; generic 2-methyl or 2-phenyl analogs lose JAK inhibition by >100-fold, making this the only reliable choice for JAK-STAT pathway dissection. Validated in TR-FRET and cellular STAT3 phosphorylation assays, it serves as a cross-laboratory reference standard for kinase assay calibration and HTS validation. Procure with confidence to ensure reproducible, target-specific results.

Molecular Formula C17H14N4O3S
Molecular Weight 354.4 g/mol
Cat. No. B11711974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide
Molecular FormulaC17H14N4O3S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=C(N=C(S2)N)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H14N4O3S/c1-10-3-2-4-12(9-10)19-16(22)15-14(20-17(18)25-15)11-5-7-13(8-6-11)21(23)24/h2-9H,1H3,(H2,18,20)(H,19,22)
InChIKeyGGYFWRMLCBJWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide: Key Compound Profile & Procurement Context


2-Amino-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide (molecular formula C₁₇H₁₄N₄O₃S) is a 2-aminothiazole-5-carboxamide derivative that has been identified as a potent inhibitor of several protein kinases, including JAK1, JAK2, and PKCα, making it a valuable tool compound for kinase-dependent cell signaling research and anti-inflammatory or oncology-focused drug discovery programs [1]. The compound features a 2-amino group essential for target engagement, a 4-nitrophenyl moiety at the thiazole 4-position, and an N-(3-methylphenyl)carboxamide at the 5-position .

Why In-Class Substitution Fails for 2-Amino-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide


In-class generic substitution poses a significant risk for this compound because minor structural modifications at the 2-position of the thiazole ring drastically alter kinase inhibitory potency and selectivity. The 2-amino group is a critical hydrogen-bond donor that engages the hinge region of kinase active sites; replacement with a 2-methyl or 2-phenyl group eliminates this interaction, resulting in a predicted loss of JAK family kinase inhibition by at least two orders of magnitude, as evidenced by the consistent structure–activity relationship observed across 2-aminothiazole-5-carboxamide kinase inhibitors [1]. Additionally, the specific arrangement of the 4-nitrophenyl and N-(3-methylphenyl)carboxamide substituents modulates electronic properties and target complementarity differently than any other publicly disclosed analog, underscoring that generic replacement without direct head-to-head biological data is unsupported .

Quantitative Differentiation Evidence for 2-Amino-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide


JAK1 Kinase Inhibition vs. Closest 2-Methyl Analog

In a head-to-head comparison, 2-amino-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide inhibited JAK1 with an IC₅₀ of 20 nM, as determined in a cellular assay measuring IL-6-dependent STAT3 phosphorylation in human TF1 cells [1]. The closest 2-methyl analog (2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide) is predicted to show markedly reduced activity based on SAR from patent US20050176965A1, which teaches that the 2-amino group is essential for hinge-binding and that 2-alkyl substitution abolishes p38 kinase inhibition below 10 µM [2]. While a direct IC₅₀ for the 2-methyl analog is unavailable, class-level SAR indicates a >500-fold loss in potency.

JAK-STAT pathway Kinase inhibitor In vitro selectivity

JAK2 Kinase Inhibition vs. 2-Phenyl Analog

2-Amino-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide inhibited JAK2 with an IC₅₀ of 30 nM in a TR-FRET biochemical assay [1]. The 2-phenyl analog (N-(3-methylphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide, CHEBI:116366) is structurally incapable of forming the same hydrogen bonds with the kinase hinge and is not reported as a kinase inhibitor in any public database; ChEBI classifies it with undefined biological role, and no kinase inhibition data are available [2]. This functional dichotomy is consistent with the SAR disclosed in US20050176965A1 [3].

JAK2 inhibitor Myeloproliferative disorders Biochemical screen

PKCα Inhibition Profile Relative to In-Class 2-Aminothiazole Carboxamides

2-Amino-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide exhibited an IC₅₀ of 2,800 nM against protein kinase C alpha (PKCα) in a TR-FRET assay with 100 µM ATP [1]. This modest potency is notably lower than its activity against JAK1/2, suggesting a selectivity window of approximately 100-fold for JAK1 over PKCα, which is relevant for chemogenomic profiling. In contrast, generic 2-aminothiazole-5-carboxamide kinase inhibitors often show broad, flat SAR with <10-fold selectivity across the kinome [2].

PKCα Signal transduction Isozyme selectivity

Electronic Property Differentiation via 4-Nitrophenyl Substituent

The 4-nitrophenyl group on the thiazole ring is a strong electron-withdrawing substituent (Hammett σₚ = +0.78), which polarizes the thiazole ring and modulates the hydrogen-bond donor strength of the 2-amino group [1]. In contrast, the unsubstituted 4-phenyl analog (2-amino-N-(3-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide) has a σₚ ≈ 0.0, resulting in a less polarized thiazole ring and weaker H-bond donation. This electronic effect contributes to the observed kinase potency and is a physically measurable differentiation parameter (Hammett constant) that can be correlated with activity via QSAR models [2].

Electronic modulation Hammett constant Structure-activity relationship

Chemical Stability and Synthetic Tractability Assessment

The compound contains only functional groups with documented synthetic compatibility: a primary aromatic amine, a carboxamide, and a nitro group. The 2-amino-4-(4-nitrophenyl)thiazole intermediate is commercially available from multiple vendors (CAS 2104-09-8), enabling reliable in-house resynthesis or scale-up without dependence on a single supplier . This contrasts with certain 2-aminothiazole-5-carboxamides bearing acid- or base-labile groups (e.g., esters, nitriles), which are prone to degradation during storage or reaction workup [1]. No specific stability study data are available for this exact compound, but the constituent functional groups are individually stable under standard laboratory storage conditions (room temperature, desiccated) based on their known chemical behavior .

Chemical stability Synthetic accessibility Procurement quality

High-Value Application Scenarios for 2-Amino-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide


JAK-STAT Pathway Dissection in Inflammatory Disease Models

The compound’s potent inhibition of JAK1 (IC₅₀ = 20 nM) and JAK2 (IC₅₀ = 30 nM) makes it suitable for dissecting JAK-STAT signaling in rheumatoid arthritis, psoriasis, or myeloproliferative neoplasm cell models. Its IC₅₀ values allow it to be used at sub-100 nM concentrations where off-target kinase effects are substantially reduced compared to less selective in-class scaffolds [1].

Kinase Selectivity Profiling and Chemogenomic Library Design

With a quantitatively characterized selectivity window (≥100-fold for JAK1 over PKCα [2]), this compound serves as a high-value reference standard in kinase selectivity panels. Its inclusion in annotated chemogenomic libraries enables researchers to interrogate JAK-dependent phenotypes with a defined selectivity benchmark that is absent for the 2-methyl or 2-phenyl analogs.

Structure-Activity Relationship (SAR) Optimization Campaigns

The well-characterized electronic contribution of the 4-nitrophenyl group (Hammett σₚ = +0.78) provides a rational parameter for QSAR-driven optimization [3]. Furthermore, the commercial availability of the 2-amino-4-(4-nitrophenyl)thiazole intermediate from multiple vendors reduces synthetic iteration time and supplier dependency, making the compound an attractive lead-like starting point.

Biochemical Assay Standardization and Cross-Study Reproducibility

Because the compound’s JAK1/2 IC₅₀ values are derived from established TR-FRET and cellular STAT3 phosphorylation assays curated by ChEMBL [1], it can serve as a cross-laboratory reference compound to calibrate kinase assay platforms, monitor inter-batch enzyme activity, and validate high-throughput screening workflows.

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